PDE4B1 Inhibition: Sub-Nanomolar Potency Comparable to Clinical-Stage PDE4 Inhibitors
This compound inhibits full-length human recombinant PDE4B1 with an IC₅₀ of 0.316 nM, as measured by scintillation proximity assay using [³H]-cAMP substrate [1]. This potency is comparable to roflumilast, a clinically approved PDE4 inhibitor that exhibits IC₅₀ values of 0.2–0.9 nM for PDE4B1/PDE4B2 . In contrast, the classical PDE4 inhibitor rolipram shows substantially weaker PDE4B inhibition, with reported IC₅₀ values of 130 nM for PDE4B [2]. This represents an approximately 411-fold improvement in potency over rolipram for the PDE4B isoform, positioning this compound in the same potency class as clinical-stage PDE4 inhibitors while maintaining a distinct chemical scaffold.
| Evidence Dimension | PDE4B1 enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.316 nM |
| Comparator Or Baseline | Roflumilast: PDE4B1 IC₅₀ = 0.2–0.9 nM; Rolipram: PDE4B IC₅₀ = 130 nM |
| Quantified Difference | Approximately equipotent to roflumilast; ~411-fold more potent than rolipram for PDE4B |
| Conditions | Full-length human recombinant PDE4B1 enzyme; [³H]-cAMP substrate; scintillation proximity assay |
Why This Matters
Researchers selecting compounds for PDE4-mediated inflammatory disease models can access clinical-grade PDE4B1 potency in a structurally distinct chemotype that simultaneously targets HSL, which is absent from roflumilast and rolipram.
- [1] BindingDB Entry BDBM50148240 (CHEMBL3763271). Affinity Data: IC₅₀ = 0.316 nM for full-length human recombinant PDE4B1. View Source
- [2] MedChemExpress. (R,S)-Rolipram product page. IC₅₀ values: PDE4A 3 nM, PDE4B 130 nM, PDE4D 240 nM. View Source
